molecular formula C6H5ClO2S B1333499 Methyl 3-chlorothiophene-2-carboxylate CAS No. 88105-17-3

Methyl 3-chlorothiophene-2-carboxylate

Cat. No. B1333499
CAS RN: 88105-17-3
M. Wt: 176.62 g/mol
InChI Key: ZWKYYONTMGVPSP-UHFFFAOYSA-N
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Description

Methyl 3-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 . It is a light yellow crystal powder .


Physical And Chemical Properties Analysis

Methyl 3-chlorothiophene-2-carboxylate has a melting point of 37-38°C, a boiling point of 72-74°C at 0.2mm, and a density of 1.28 . Its refractive index is 1.49 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Halogenation and Alkylation : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derivatives of Methyl 3-hydroxythiophene-2-carboxylate, were shown to add alcohols and then lose hydrogen chloride at room temperature, leading to thiophene-2,4-diols. These compounds were successfully transformed into 3,5-dialkoxythiophene-2-carboxylic acids and subsequently into ethers of thiotetronic and α-halogenothiotetronic acids in high yield through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).

  • Electrochemical Reduction : A study on the electrochemical behavior of Methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates revealed insights into their reduction mechanisms. The primary radical anion split into a halide anion and neutral heterocyclic radical, which was immediately reduced by the second electron and protonated, yielding methyl 1-benzothiophene-2-carboxylate (Rejňák et al., 2004).

Material Science and Spectrophotometry

  • Photochemical Behavior : The photochemical arylation of Methyl 5-halogenothiophene-2-carboxylate was studied, revealing different reactivities based on compound types and triplet energy of molecules. These findings have implications in the synthesis of various aryl and heteroaryl derivatives (D’Auria et al., 1989).

  • Synthesis of Azo-Dyes : Research on the synthesis of new thienylazo reagents, including methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates, highlighted their potential as spectrophotometry analytical reagents. The study focused on the effects of structure and azo-group position in the thiophene ring on the spectrophotometric properties (Barabash et al., 2020).

Environmental Studies

  • Photochemical Degradation of Crude Oil Components : A study on the photochemical degradation of methyl-substituted benzothiophenes, such as 2-Methyl-, 3-Methyl-and 2,3-Dimethylbenzothiophene, explored their behavior in aqueous solutions, which is relevant to understanding the fate of crude oil components in marine environments (Andersson & Bobinger, 1996)

Safety And Hazards

Methyl 3-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYYONTMGVPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380565
Record name methyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chlorothiophene-2-carboxylate

CAS RN

88105-17-3
Record name methyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chlorothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NS Demina, NA Kazin, NA Rasputin… - Beilstein Journal of …, 2019 - beilstein-journals.org
… Compounds 2a–k can be prepared either through direct palladium-catalyzed arylation of methyl 3-chlorothiophene-2-carboxylate [19] or through replacement of the amino group in the …
Number of citations: 5 www.beilstein-journals.org
H Fu, H Chen, H Doucet - Applied Organometallic Chemistry, 2013 - Wiley Online Library
… of methyl 3-chlorothiophene-2-carboxylate was employed as the model reaction for the optimization of the conditions (Scheme 1 and Table 1). Based on our previously established …
Number of citations: 6 onlinelibrary.wiley.com
L Chen, C Bruneau, PH Dixneuf, H Doucet - Green chemistry, 2012 - pubs.rsc.org
… We obtained similar results with methyl 3-chlorothiophene-2-carboxylate (Scheme 3, Table 3) as in the presence of methyl 3-methylthiophene-2-carboxylate (Table 2). 4-…
Number of citations: 27 pubs.rsc.org
S Sultan, M Taha, SAA Shah, BM Yamin… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C12H8ClFN2OS, is a hydrazide derivative adopting an E conformation with an azomethine N=C double bond length of 1.272 (2) Å. The molecular skeleton is …
Number of citations: 5 scripts.iucr.org
J D'Attoma, T Camara, PL Brun, Y Robin… - … Process Research & …, 2017 - ACS Publications
The transposition of Sandmeyer chlorination from a batch to a safe continuous-flow process was investigated. Our initial approach was to develop a cascade method using flow …
Number of citations: 13 pubs.acs.org
JW Puckett - 2009 - thesis.library.caltech.edu
… 1 Chemical structure of methyl 3-chlorothiophene-2-carboxylate (1)…... 121 Table A. 1 … 2 ORTEP representation of methyl 3-chlorothiophene-2-carboxylate…... 126 Figure A. 3 Crystal …
Number of citations: 1 thesis.library.caltech.edu
AF Moretto, SJ Kirincich, WX Xu, MJ Smith… - Bioorganic & medicinal …, 2006 - Elsevier
… A solution of methyl 3-chlorothiophene-2-carboxylate (2.75 g, 15.6 mmol) methyl thioglycolate (1.42 mL, 15.6 mmol) and potassium carbonate (4.74 g, 31.2 mmol) in DMF (60 mL) was …
Number of citations: 99 www.sciencedirect.com
M Deng, K Liu, S Yuan, G Luo, L Dian - Organic Letters, 2023 - ACS Publications
… Encouraged by this finding, more heterocyclic substrates were tested, and 2,5-dichlorothiophene 2x and methyl 3-chlorothiophene-2-carboxylate 2y were obtained from the …
Number of citations: 3 pubs.acs.org
S Sultan, M Taha, SA Ali - academia.edu
The title compound, C12H8ClFN2OS, is a hydrazide derivative adopting an E conformation with an azomethine NC double bond length of 1.272 (2) A. The molecular skeleton is …
Number of citations: 2 www.academia.edu

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